molecular formula C10H20N2 B12815977 (R)-1-Cyclopentyl-3-methyl-piperazine CAS No. 1187928-40-0

(R)-1-Cyclopentyl-3-methyl-piperazine

Cat. No.: B12815977
CAS No.: 1187928-40-0
M. Wt: 168.28 g/mol
InChI Key: KKCYKTHTNCFGJN-SECBINFHSA-N
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Description

®-1-Cyclopentyl-3-methylpiperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-1-Cyclopentyl-3-methylpiperazine compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclopentyl-3-methylpiperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-cyclopentyl-3-methylamine with a suitable dihaloalkane under basic conditions to form the piperazine ring. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cyclopentyl-3-methylpiperazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclopentyl-3-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitrogen atoms can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of ®-1-Cyclopentyl-3-methylpiperazine.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

®-1-Cyclopentyl-3-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-Cyclopentyl-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentylpiperazine: Lacks the methyl group on the piperazine ring.

    3-Methylpiperazine: Lacks the cyclopentyl group on the piperazine ring.

    1-Cyclohexyl-3-methylpiperazine: Contains a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

®-1-Cyclopentyl-3-methylpiperazine is unique due to the presence of both the cyclopentyl and methyl groups on the piperazine ring

Properties

CAS No.

1187928-40-0

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(3R)-1-cyclopentyl-3-methylpiperazine

InChI

InChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m1/s1

InChI Key

KKCYKTHTNCFGJN-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2CCCC2

Canonical SMILES

CC1CN(CCN1)C2CCCC2

Origin of Product

United States

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